molecular formula C14H19F3N2O B5617717 2-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol

2-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol

Cat. No. B5617717
M. Wt: 288.31 g/mol
InChI Key: USNMRCVTCPLBLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine compounds involves strategic reactions under optimized technological parameters, such as raw material ratios, reaction time, and temperature. For instance, a synthesis process involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine under specific conditions yields a related product with an 88.5% success rate. The structure of the synthesized compound is confirmed through various analytical methods (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively studied, revealing diverse hydrogen-bonding networks. For instance, crystallization and slow evaporation methods have been used to produce polymorphic crystalline forms of 1,4-piperazine-2,5-diones, with different hydrogen-bonding networks as determined by single-crystal X-ray analysis. This underscores the compound's ability to form diverse structural associations in solution, which are essential for understanding its chemical behavior (Robin A Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Piperazine compounds exhibit a wide range of chemical reactivities, such as the benzylation of alcohols using stable reagents, indicating a versatile chemical behavior conducive to forming various derivatives. This chemical flexibility is crucial for exploring novel chemical pathways and synthesizing compounds with desired properties (Kevin W. C. Poon & G. Dudley, 2006).

properties

IUPAC Name

2-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c15-14(16,17)13-4-2-1-3-12(13)11-19-7-5-18(6-8-19)9-10-20/h1-4,20H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNMRCVTCPLBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol

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